2-Methoxytetrahydrofuran

Physical property differentiation Solvent selection Process chemistry

2-Methoxytetrahydrofuran (CAS 13436-45-8), also designated as 2-methoxyoxolane or methyl tetrahydrofuryl ether, is a cyclic ether acetal with the molecular formula C₅H₁₀O₂ and a molecular mass of 102.13 g/mol. It is characterized by a tetrahydrofuran ring bearing a methoxy substituent at the 2-position, which confers distinct physicochemical properties relative to its parent heterocycle.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 13436-45-8
Cat. No. B050903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxytetrahydrofuran
CAS13436-45-8
SynonymsTetrahydro-2-methoxyfuran
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCOC1CCCO1
InChIInChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3
InChIKeyOKAMTPRCXVGTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxytetrahydrofuran (CAS 13436-45-8): Key Physicochemical and Structural Baseline for Procurement Evaluation


2-Methoxytetrahydrofuran (CAS 13436-45-8), also designated as 2-methoxyoxolane or methyl tetrahydrofuryl ether, is a cyclic ether acetal with the molecular formula C₅H₁₀O₂ and a molecular mass of 102.13 g/mol [1]. It is characterized by a tetrahydrofuran ring bearing a methoxy substituent at the 2-position, which confers distinct physicochemical properties relative to its parent heterocycle. Reported boiling point ranges from 105–107 °C (experimental) to approximately 112 °C (predicted at 760 mmHg), with a density of 0.972 g/cm³ at 14 °C [1]. The compound is a colorless, oily liquid with limited aqueous solubility but good miscibility with common organic solvents [1]. Its dual functionality—as both a polar aprotic solvent and a reactive synthetic intermediate—underpins its utility across pharmaceutical synthesis, organometallic chemistry, and materials science applications.

Why Generic Substitution of 2-Methoxytetrahydrofuran with THF, 2-MeTHF, or Other Cyclic Ethers Carries Scientific and Operational Risk


Although 2-methoxytetrahydrofuran belongs to the broader class of cyclic ethers alongside tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), the 2-methoxy substituent fundamentally alters its electronic character, solvation behavior, and chemical reactivity profile [1]. Simple substitution with unsubstituted THF (bp ~66 °C) or 2-MeTHF (bp ~78–80 °C) fails to replicate the elevated-temperature reaction window accessible to 2-methoxytetrahydrofuran (bp ~105–112 °C) [1][2]. Furthermore, 2-methoxytetrahydrofuran functions not merely as a solvent but as a masked aldehyde equivalent and a protected 1,4-butanediol synthon in multi-step syntheses—roles that THF and 2-MeTHF cannot fulfill [3]. In pharmaceutical process chemistry, the compound serves as a direct, mechanistically equivalent substitute for 2-acetoxytetrahydrofuran (Thf-OAc) in the preparation of the clinical antitumor agent Tegafur (Ftorafur), a synthetic capability that other cyclic ethers lack entirely [4]. These differentiating features mean that procurement decisions based solely on solvent-class membership, without consideration of the specific functional-group-dependent reactivity, can lead to reaction failure, yield loss, or the inability to access target molecular scaffolds.

Quantitative Differentiation Evidence for 2-Methoxytetrahydrofuran (CAS 13436-45-8) Against Closest Comparators


Elevated Boiling Point and Reduced Volatility Versus THF and 2-MeTHF Enable Higher-Temperature Reaction Windows

2-Methoxytetrahydrofuran exhibits a boiling point approximately 40–46 °C higher than tetrahydrofuran (THF) and approximately 25–34 °C higher than 2-methyltetrahydrofuran (2-MeTHF), coupled with a vapor pressure roughly 5.5-fold lower than THF at ambient temperature. Specifically, 2-methoxytetrahydrofuran has a reported experimental boiling point of 105–107 °C [1] (predicted 112 °C at 760 mmHg ), and a vapor pressure of 26.1 mmHg at 25 °C . In contrast, THF boils at 66 °C with a vapor pressure of approximately 143 mmHg at 25 °C [2], and 2-MeTHF boils at 78–80 °C [3] with a vapor pressure of approximately 136 hPa (~102 mmHg) at 20 °C. This reduced volatility translates directly into lower evaporative solvent loss during elevated-temperature reactions and reduced workplace exposure risk via inhalation. The flash point of 2-methoxytetrahydrofuran (7.8 °C) is intermediate between THF (−21.5 °C) and 2-MeTHF (−11 to −12 °C) [1][2][3].

Physical property differentiation Solvent selection Process chemistry

Direct Replacement of 2-Acetoxytetrahydrofuran in the Synthesis of the Clinical Antitumor Agent Tegafur (Ftorafur/FT-207)

In the established synthetic route to the clinically used antitumor agent Tegafur (1-(tetrahydro-2-furanyl)-5-fluorouracil, also known as Ftorafur or FT-207), the standard electrophilic coupling partner is 2-acetoxytetrahydrofuran (Thf-OAc). Yasumoto et al. (1978) demonstrated that 2-methoxytetrahydrofuran can be used instead of Thf-OAc for the preparation of Thf-FU under similar conditions [1]. The reaction employs 2,4-bis(trimethylsilyl)-5-fluorouracil (Me₃Si-FU) as the nucleophilic component, condensed with either Thf-OAc or 2-methoxytetrahydrofuran in the presence of Friedel-Crafts catalysts (SnCl₄ or BF₃·Et₂O in dichloromethane) or NaI in acetonitrile [1]. The optimal ratio was determined to be 2–2.5 equivalents of the electrophile (Thf-OAc or 2-methoxytetrahydrofuran) relative to Me₃Si-FU, with 0.01–0.1 equivalents of SnCl₄ catalyst yielding the best results [1]. This direct substitutability provides a procurement pathway to Tegafur without dependence on the more hydrolytically labile acetoxy derivative.

Pharmaceutical process chemistry Antitumor agent synthesis Nucleoside analog

2-Methoxytetrahydrofuran-2-yl Pharmacophore Confers Potent and Highly Selective COX-2 Inhibition in Human Whole Blood

Ranatunge et al. (2004) reported a series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles as a novel class of cyclooxygenase-2 (COX-2) inhibitors [1]. The lead compound, 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole (compound 5), exhibited potent COX-2 inhibition with an IC₅₀ of 1.2 µM while showing no significant COX-1 inhibition at concentrations up to 100 µM (IC₅₀ for COX-1: >100 µM) in the human whole blood (HWB) assay [1]. This corresponds to a COX-1/COX-2 selectivity ratio exceeding 83-fold. The 2-methoxytetrahydrofuran-2-yl substituent at the pyrazole 3-position is a critical structural determinant of this activity profile; replacement of this moiety with alternative substituents (as exemplified across compounds 4–10 in the series) modulates both potency and selectivity [1]. The HWB assay represents a physiologically relevant ex vivo system that accounts for plasma protein binding and whole-blood cellular components, providing translational relevance beyond isolated enzyme assays.

Medicinal chemistry COX-2 inhibitor Pyrazole scaffold Selectivity ratio

Intermediate Transetherification Reactivity Between 2-Methoxy-2H-tetrahydropyran and 2-Methoxy-2-methyltetrahydrofuran Under Acid Catalysis

In a comparative kinetic study of three 2-methoxy cyclic ethers as model crosslinkers for polyols, 2-methoxytetrahydrofuran (compound 2b) exhibited an intermediate transetherification reactivity profile relative to 2-methoxy-2H-tetrahydropyran (2a) and 2-methoxy-2-methyltetrahydrofuran (2c) under acid-catalyzed conditions with neopentyl alcohol [1]. The activation energy and relative entropy of activation were successfully determined for 2a and 2b, allowing estimation of temperature-dependent shelf life and cure kinetics [1]. Critically, the reactivity of 2-methoxy-2-methyltetrahydrofuran (2c) was too high for reliable determination of these kinetic parameters by the NMR procedure employed, indicating a substantial reactivity enhancement conferred by the additional 2-methyl substituent [1]. This positions 2-methoxytetrahydrofuran as a kinetically tractable crosslinker candidate—reactive enough for practical cure applications yet sufficiently controlled for kinetic characterization and formulation design—in contrast to the excessively reactive 2c or the less reactive 2a.

Polymer crosslinking Transetherification kinetics Acetal reactivity

Stabilizer Activity for Methylchloroform (1,1,1-Trichloroethane) Enabling Metal-Contact Applications

The Kuraray Co. patent (JPS5788131A, 1982) discloses that 2-methoxytetrahydrofuran, when added at 1–10 wt% to methylchloroform (1,1,1-trichloroethane, TCE), provides stabilizing activity against degradation induced by metals such as aluminum, magnesium, and their alloys [1]. While 2-methoxytetrahydrofuran alone exhibits intrinsic stabilizing activity, the patent further teaches that combined use with auxiliary stabilizers—specifically C₁–C₃ nitroalkanes (0.1–5 wt% of TCE) and 1,2-epoxides (5–50 wt% relative to the sum of 2-methoxytetrahydrofuran and nitroalkane)—significantly improves the overall stabilizing effect against metal-induced decomposition [1]. This stabilizer function is not shared by unsubstituted THF or 2-MeTHF, which lack the acetal functionality required for acid-scavenging action in the presence of Lewis-acidic metal halides generated during TCE decomposition.

Solvent stabilization Metal degreasing Halogenated solvent formulation

Divergent Lewis Acid-Catalyzed Transformation of 2-Methoxytetrahydrofuran Derivatives to γ-Butyrolactones or Cyclopropanes for Lignan Synthesis

Ferrié et al. (2005) demonstrated that 2-methoxy-4-benzyltetrahydrofuran derivatives undergo a Lewis acid-catalyzed ring-opening/cyclization reaction that can be divergently directed toward either γ-butyrolactones or cyclopropane derivatives simply by altering reaction conditions, using the same starting substrates [1]. This divergent reactivity is a direct consequence of the 2-methoxy leaving group on the tetrahydrofuran ring, which enables selective C–O bond cleavage under Lewis acid activation. The methodology was applied to a short, three-component coupling strategy for the efficient synthesis of lactone lignan natural products [1]. In contrast, the corresponding 2-unsubstituted tetrahydrofuran derivatives lack this leaving group capacity and cannot participate in an analogous ring-opening manifold. This positions 2-methoxytetrahydrofuran derivatives as uniquely versatile intermediates for accessing both the γ-butyrolactone and cyclopropane structural classes from a common precursor.

Natural product synthesis Lignan lactones Divergent catalysis Cyclopropane synthesis

Evidence-Based Application Scenarios Where 2-Methoxytetrahydrofuran Outperforms Closest Alternatives


High-Temperature Organometallic Reactions Requiring Low Solvent Volatility

For Grignard reactions, organolithium chemistry, or transition-metal-catalyzed couplings conducted at reaction temperatures between 80 and 100 °C, 2-methoxytetrahydrofuran offers a decisive operational advantage over THF (bp 66 °C) and 2-MeTHF (bp 78–80 °C). Its experimental boiling point of 105–107 °C [1] and vapor pressure of 26.1 mmHg at 25 °C—approximately 5.5-fold lower than THF —enables reactions to be run at elevated temperatures without pressurization, reflux condenser overload, or excessive evaporative solvent loss. This scenario is particularly relevant for sluggish oxidative addition steps in cross-coupling chemistry or for reactions requiring thermal activation of Grignard reagent formation from sterically hindered aryl halides.

Pharmaceutical Process Development for Tegafur (Ftorafur) and Related Nucleoside Antitumor Agents

In the manufacture of Tegafur (FT-207), a clinically established oral fluoropyrimidine antitumor agent, 2-methoxytetrahydrofuran serves as a direct, chemically validated substitute for 2-acetoxytetrahydrofuran (Thf-OAc) in the key N-glycosylation step with 2,4-bis(trimethylsilyl)-5-fluorouracil [2]. Process chemists can procure 2-methoxytetrahydrofuran in place of the more hydrolytically sensitive acetoxy derivative, using 2–2.5 equivalents under SnCl₄ or NaI catalysis to achieve comparable coupling yields. This substitution mitigates supply-chain vulnerability associated with Thf-OAc stability during storage and transport while maintaining the same synthetic outcome.

Medicinal Chemistry Programs Targeting COX-2-Selective Anti-Inflammatory Agents

The 2-methoxytetrahydrofuran-2-yl group has been established as a privileged pharmacophoric fragment for imparting potent and highly selective COX-2 inhibition. The lead compound 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole demonstrated an IC₅₀ of 1.2 µM against COX-2 with >83-fold selectivity over COX-1 in human whole blood [3]. Medicinal chemistry teams developing next-generation COX-2-selective inhibitors should evaluate 2-methoxytetrahydrofuran as a key building block for constructing 3-(2-methoxytetrahydrofuran-2-yl)pyrazole libraries, leveraging the established structure–activity relationship around this scaffold.

Divergent Synthesis of Lignan Natural Products and γ-Butyrolactone- or Cyclopropane-Containing Bioactive Molecules

The 2-methoxytetrahydrofuran scaffold enables a unique Lewis acid-catalyzed divergent transformation: from a single 2-methoxy-4-benzyltetrahydrofuran precursor, simple variation of reaction conditions selectively yields either γ-butyrolactones or cyclopropane derivatives [4]. This divergent reactivity, which is mechanistically inaccessible from unsubstituted tetrahydrofurans, has been exploited for the concise total synthesis of lignan lactone natural products via a three-component coupling strategy. Natural product chemists and medicinal chemists exploring scaffold diversity should procure 2-methoxytetrahydrofuran derivatives as entry points to these two distinct bioactive chemical space regions from a common synthetic intermediate.

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